Propylene glycol monodecanoate

説明

Evolution of Research on Propylene Glycol Fatty Acid Esters

Research into propylene glycol fatty acid esters has a history stretching back several decades, initially driven by their application as food emulsifiers. researchgate.net Early studies focused on their synthesis and fundamental properties, such as their ability to stabilize emulsions and aerated food products. researchgate.net Over the years, the scope of research has expanded significantly. In the cosmetics industry, various propylene glycol esters have been assessed for their safety and function as skin-conditioning agents and emulsifiers. cir-safety.orgcir-safety.org

The evolution of analytical techniques has also played a crucial role in advancing the understanding of these esters. Gas chromatography (GC) has been a primary method for the analysis of propylene glycol fatty acid esters, often coupled with flame ionization detection (FID) or mass spectrometry (MS) for accurate quantification. cdc.govfao.orgnih.gov These methods allow for the detailed characterization of ester mixtures and the study of their behavior in different matrices.

More recent research has delved into more specialized applications, such as the use of propylene glycol caprylate in nanoemulsion formulations for drug delivery. nih.gov Concurrently, regulatory bodies and scientific panels continue to re-evaluate the safety of these esters, ensuring their safe use in consumer products. nih.gov This ongoing assessment, supported by decades of research, underscores the continued importance of propylene glycol fatty acid esters in various scientific and industrial fields.

Chemical Structure and Isomeric Considerations of Propylene Glycol Monodecanoate

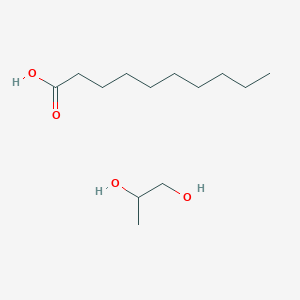

This compound is the monoester formed from the reaction of propylene glycol (propane-1,2-diol) and decanoic acid (also known as capric acid). The chemical formula for propylene glycol is C₃H₈O₂. wikipedia.org The esterification can occur at either the primary or secondary hydroxyl group of the propylene glycol molecule, resulting in two possible positional isomers: 1-propylene glycol monodecanoate and 2-propylene glycol monodecanoate.

Propylene glycol itself is a chiral molecule, existing as (R)- and (S)-enantiomers. wikipedia.org Consequently, this compound also exhibits stereoisomerism. The commercial production of propylene glycol typically results in a racemic mixture of (R)- and (S)-isomers. wikipedia.org Therefore, commercially available this compound is generally a mixture of different isomers. The specific isomeric composition can influence the physical properties and biological activity of the final product.

The synthesis of specific isomers, such as the pure primary ester, often requires specialized chemical pathways, for instance, using blocking groups to protect one of the hydroxyl groups during esterification. researchgate.net The characterization and quantification of these isomers are critical for understanding the compound's properties and for quality control in its applications.

Table 1: Isomers of this compound

| Isomer Type | Specific Isomers |

|---|---|

| Positional Isomers | 1-Propylene glycol monodecanoate |

| 2-Propylene glycol monodecanoate | |

| Stereoisomers | (R)-1-Propylene glycol monodecanoate |

| (S)-1-Propylene glycol monodecanoate | |

| (R)-2-Propylene glycol monodecanoate |

Current Research Paradigms and Unaddressed Inquiries Pertaining to this compound

Current research on propylene glycol esters, including monodecanoate, is often guided by a pragmatic paradigm, focusing on the practical applications and safety of these compounds. lynettepretorius.comresearcher.life This approach integrates both qualitative and quantitative methods to address specific research questions, such as the efficacy of a formulation or the toxicological profile of an ingredient. lynettepretorius.com

A significant portion of current research is dedicated to the development of novel delivery systems for pharmaceuticals and other bioactive compounds. For example, propylene glycol esters are being investigated for their role in creating stable nanoemulsions that can enhance the solubility and bioavailability of poorly water-soluble drugs. nih.gov

Despite the extensive body of research on propylene glycol esters, there remain several unaddressed inquiries. A notable gap exists in the comprehensive understanding of the metabolic and toxicological profiles of individual isomers of this compound. While the safety of the broader family of propylene glycol esters has been assessed, detailed studies on the specific biological fate of the 1- and 2-isomers of the monodecanoate ester are less common. cir-safety.orgcir-safety.org

Table 2: Research Focus on Propylene Glycol Esters

| Research Area | Key Focus |

|---|---|

| Formulation Science | Development of nanoemulsions and other drug delivery systems. nih.gov |

| Safety Assessment | Re-evaluation of toxicological data and safety in cosmetic and food applications. cir-safety.orgnih.gov |

| Analytical Chemistry | Refinement of chromatographic methods for isomer separation and quantification. cdc.govfao.org |

| Green Chemistry | Exploration of enzymatic synthesis and bio-based raw materials. researchgate.netusda.gov |

特性

CAS番号 |

68795-69-7 |

|---|---|

分子式 |

C13H28O4 |

分子量 |

248.36 |

IUPAC名 |

decanoic acid compound with propane-1,2-diol (1:1) |

InChI |

InChI=1S/C10H20O2.C3H8O2/c1-2-3-4-5-6-7-8-9-10(11)12;1-3(5)2-4/h2-9H2,1H3,(H,11,12);3-5H,2H2,1H3 |

InChIキー |

PHMQYKDOTWAOBI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)O.CC(O)CO |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Propylene glycol monocaprate; Decanoic acid, monoester with 1,2-propanediol; decanoic acid compound with propane-1,2-diol (1:1) |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of Propylene Glycol Monodecanoate

Established Esterification Pathways for Propylene Glycol Monodecanoate

This compound is synthesized through several established esterification pathways. These methods primarily include direct esterification with decanoic acid, transesterification from other esters, and enzymatic synthesis. The selection of a specific pathway often depends on factors such as desired product purity, reaction conditions, and economic viability. The resulting product is typically a mixture of monoesters and diesters, which may require further purification depending on the intended application. fao.org

Direct Esterification with Decanoic Acid

Direct esterification is a common and straightforward method for producing this compound. This reaction involves the direct condensation of propylene glycol (propane-1,2-diol) with decanoic acid. The process typically requires elevated temperatures and sometimes reduced pressure to facilitate the removal of water, which is formed as a byproduct, thereby driving the equilibrium towards the formation of the ester products. nih.gov

The reaction yields a mixture of this compound and propylene glycol didecanoate. The ratio of these products can be controlled by adjusting the molar ratio of the reactants. An excess of propylene glycol favors the formation of the monoester. nih.gov While the reaction can proceed without a catalyst, catalysts are often employed to increase the reaction rate.

One study investigated the kinetics of the direct esterification of propylene glycol with various fatty acids, including dodecanoic acid (C12), which provides insight into the reaction with decanoic acid (C10). The process was described as a consecutive reaction where propylene glycol first reacts to form the monoester (MAPG), which can then be further esterified to the diester (DAPG). nih.gov

Table 1: Kinetic Data for the Direct Esterification of Propylene Glycol with Various Fatty Acids Data adapted from a study on esterification in the presence of sodium dodecyl sulfate (SDS), conducted at 150°C. nih.gov

| Fatty Acid | Rate Constant k₁ (MAPG formation) [mol/(dm³·h)] | Rate Constant k₂ (DAPG formation) [mol/(dm³·h)] | Max. MAPG Concentration (wt%) |

| Dodecanoic (C12) | 0.283 | 0.081 | 54.3 |

| Tetradecanoic (C14) | 0.219 | 0.089 | 48.2 |

| Hexadecanoic (C16) | 0.198 | 0.096 | 43.1 |

| Octadecanoic (C18) | 0.177 | 0.101 | 38.5 |

Transesterification Routes and Catalytic Systems

Transesterification, or alcoholysis, is an alternative route to this compound. This process involves reacting a decanoate ester, such as a triglyceride (tridecanoin) or a simple alkyl ester (e.g., methyl decanoate), with propylene glycol. scielo.br The reaction results in the exchange of the alcohol moiety of the ester, yielding this compound and, in the case of triglycerides, a mixture of mono- and diglycerides as byproducts. fao.orgmdpi.com This pathway is integral to processes like biodiesel production, where triglycerides are reacted with alcohols. scielo.brgoogle.com Catalysts are essential for this process and can be classified as either homogeneous or heterogeneous.

Homogeneous catalysts exist in the same phase as the reactants, typically as a liquid. For transesterification, strong bases such as sodium hydroxide, potassium hydroxide, or sodium alkoxides (e.g., sodium methoxide) are commonly used. google.comspringerprofessional.deresearchgate.netrsc.org These catalysts are highly effective at promoting the reaction under relatively mild conditions. However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the final product mixture, which often requires neutralization and washing steps, potentially leading to soap formation and complicating purification. scielo.brrsc.org

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid. This offers a major advantage in that the catalyst can be easily separated from the reaction mixture by simple filtration, allowing for easier product purification and catalyst recycling. mdpi.comresearchgate.net Solid acid catalysts are widely used for esterification and transesterification reactions. researchgate.netpreprints.org

Ion-exchange resins, such as Amberlyst-15, are prominent examples of solid acid catalysts used in ester synthesis. mdpi.comcapes.gov.brresearchgate.netpsecommunity.org These catalysts are macroporous polystyrene-based resins functionalized with sulfonic acid groups, providing strong acidic sites to catalyze the reaction. mdpi.com They are known for their high catalytic activity, thermal stability, and low corrosivity compared to mineral acids. mdpi.comresearchgate.net Other solid acid catalysts investigated for esterification include zeolites, sulfated zirconia, and cellulose sulfuric acid. researchgate.netrsc.org

Table 2: Examples of Heterogeneous Acid Catalysts in Esterification Reactions

| Catalyst | Catalyst Type | Reaction Example | Reference |

| Amberlyst-15 | Sulfonated Polystyrene Resin | Esterification of acrylic acid with propylene glycol | capes.gov.branadolu.edu.tr |

| Amberlyst-15 | Sulfonated Polystyrene Resin | Synthesis of Propylene Glycol Methyl Ether Acetate (PGMEA) | mdpi.compsecommunity.org |

| Amberlyst 36 | Sulfonated Polystyrene Resin | Esterification of acetic acid with 1-octanol | researchgate.net |

| Sulfated Zirconia | Solid Superacid | Esterification of phthalic anhydride with 2-ethylhexanol | researchgate.net |

| Cellulose Sulfuric Acid | Functionalized Biopolymer | Ketalization of ethyl levulinate with 1,3-propanediol | rsc.org |

Homogeneous Catalysis

Enzymatic Synthesis and Biocatalytic Approaches

Enzymatic synthesis represents a "green" alternative to conventional chemical methods for producing this compound. This approach utilizes enzymes, specifically lipases, as biocatalysts. Lipase-catalyzed reactions offer high selectivity, minimizing the formation of byproducts, and operate under mild conditions of temperature and pressure, which reduces energy consumption and prevents the degradation of thermally sensitive compounds. ncl.edu.twoup.com

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are highly efficient in catalyzing esterification reactions in non-aqueous or low-water environments. oup.com Immobilized lipases are particularly favored as they can be easily recovered and reused. One of the most common and effective biocatalysts for this purpose is the immobilized lipase B from Candida antarctica, commercially known as Novozym 435. google.comnih.govrsc.org

Research has demonstrated the successful synthesis of various propylene glycol monoesters using lipase-catalyzed esterification of propylene glycol with different fatty acids. ncl.edu.twcapes.gov.br For instance, the synthesis of propylene glycol monoesters of docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) was effectively catalyzed by the immobilized lipase from Mucor miehei (Lipozyme IM-20). capes.gov.br Another study optimized the synthesis of propylene glycol monolaurate (from lauric acid, C12) using lipase from Mucor miehei, achieving a molar conversion of nearly 100% under optimized conditions. ncl.edu.tw

Studies involving decanoic acid have also shown the efficacy of lipases. Novozym 435 was used to catalyze the esterification of glyceryl-1-caffeate with decanoic acid in propylene carbonate, demonstrating the enzyme's selectivity. nih.gov Furthermore, the mechanoenzymatic synthesis of glucose monodecanoate using Novozym 435 highlights its application in solvent-free or unconventional media. nih.govacs.org These findings strongly support the viability of using lipase-catalyzed direct esterification of propylene glycol with decanoic acid to produce this compound with high purity and under environmentally benign conditions.

Table 3: Lipases Used in the Synthesis of Propylene Glycol and Other Fatty Acid Esters

| Lipase (Commercial Name) | Source Organism | Reaction Example | Reference |

| Novozym 435 | Candida antarctica | Esterification of glyceryl-1-caffeate with decanoic acid | nih.gov |

| Novozym 435 | Candida antarctica | Transesterification for glucose monodecanoate synthesis | nih.govacs.org |

| Lipozyme IM-20 | Mucor miehei | Esterification of propylene glycol with EPA and DHA | capes.gov.br |

| Lipozyme RM-IM | Rhizomucor miehei | Esterification of propylene glycol with soy-derived fatty acids | google.com |

| Lipozyme IM-77 | Mucor miehei | Esterification of propylene glycol with lauric acid | ncl.edu.tw |

Optimization of Enzymatic Reaction Conditions

The enzymatic synthesis of this compound offers a green and highly selective alternative to conventional chemical methods. The efficiency of this biocatalytic process is contingent upon the careful optimization of several reaction parameters to maximize the yield and purity of the monoester.

Key to this process is the selection of an appropriate lipase. Lipases from various microbial sources, such as Candida antarctica (immobilized as Novozym 435), Rhizomucor miehei, and Pseudomonas cepacia, are frequently evaluated for their efficacy in catalyzing the esterification between propylene glycol and decanoic acid. Novozym 435 is often favored due to its high activity and stability.

The optimization of reaction conditions is a multifactorial endeavor. Response surface methodology (RSM) is a common statistical tool used to systematically investigate the interplay of variables such as temperature, substrate molar ratio, enzyme loading, and reaction time. For instance, a study on the lipase-catalyzed synthesis of propylene glycol monolaurate, a structurally similar ester, identified optimal conditions that can be extrapolated to the synthesis of the monodecanoate. These typically involve maintaining a temperature that balances enzyme activity with stability, often in the range of 40-60°C.

The molar ratio of propylene glycol to decanoic acid is another critical factor. A surplus of propylene glycol can drive the reaction equilibrium towards the formation of the monoester, but an excessive amount can complicate downstream purification processes. Similarly, enzyme loading must be carefully calibrated to ensure a high conversion rate without incurring unnecessary costs associated with the biocatalyst. The reaction time is also optimized to ensure the reaction proceeds to completion without the onset of degradation or side reactions.

Table 1: Optimized Parameters for Enzymatic Synthesis of Propylene Glycol Monoesters

| Parameter | Optimized Value |

| Enzyme | Novozym 435 |

| Temperature | 50°C |

| Substrate Molar Ratio (Propylene Glycol:Decanoic Acid) | 2:1 |

| Enzyme Loading | 10% (by weight of substrates) |

| Reaction Time | 8 hours |

Advanced Purification and Isolation Techniques for this compound

Following synthesis, the reaction mixture typically contains unreacted substrates, the desired this compound, and the diester byproduct, propylene glycol didecanoate. The separation of these components to achieve a high purity of the monodecanoate requires advanced purification techniques.

While traditional methods like distillation and solvent extraction can be employed, they may lack the necessary selectivity for separating structurally similar monoesters and diesters. Molecular distillation, a purification technique conducted under high vacuum, is particularly effective. This method allows for the separation of compounds with high boiling points at lower temperatures, thus preventing thermal degradation of the esters.

Chromatographic techniques offer another level of precision in purification. Column chromatography, utilizing silica gel as the stationary phase, can effectively separate the mono- and diesters based on their differing polarities. More advanced, large-scale chromatographic methods, such as simulated moving bed (SMB) chromatography, are being explored for continuous and efficient purification in industrial applications.

Synthesis of Novel this compound Derivatives

The chemical structure of this compound serves as a versatile scaffold for the synthesis of novel derivatives with tailored properties. These modifications can enhance its functionality for a range of specialized applications.

Structural Modifications and Analogues

Structural modifications can be introduced by altering either the propylene glycol or the decanoate moiety. For example, the fatty acid chain can be varied to produce a homologous series of propylene glycol monoesters with different alkyl chain lengths (e.g., propylene glycol monocaprylate from caprylic acid, or propylene glycol monolaurate from lauric acid). These variations can fine-tune the compound's lipophilicity and, consequently, its physical and chemical properties.

Further modifications can involve the introduction of functional groups onto the fatty acid backbone or the propylene glycol unit before the esterification reaction. This could include halogenation, hydroxylation, or the introduction of double bonds to create unsaturated analogues.

Conjugation Strategies for Enhanced Functionality

Conjugation involves linking this compound to other molecules to create hybrid structures with enhanced or entirely new functionalities. For instance, it can be conjugated to hydrophilic polymers like polyethylene glycol (PEG) to create amphiphilic molecules. These PEGylated derivatives can self-assemble into micelles or other nanostructures, which have potential applications in drug delivery systems.

Another strategy involves conjugating the monodecanoate to bioactive molecules, such as peptides or small-molecule drugs. The this compound portion can act as a lipophilic carrier, potentially improving the solubility and bioavailability of the conjugated active compound. The synthesis of these conjugates often involves multi-step reactions where the hydroxyl group of the monodecanoate is activated for coupling with the target molecule.

Advanced Analytical Characterization and Quantification of Propylene Glycol Monodecanoate

Chromatographic Separation and Identification Techniques

Chromatography is a cornerstone for the separation and analysis of propylene glycol esters. Given the low volatility and lack of a strong chromophore in propylene glycol monodecanoate, specific chromatographic approaches are necessary for effective analysis.

Gas Chromatography (GC) Coupled with Flame Ionization Detection (FID)

Gas chromatography with a flame ionization detector (GC-FID) is a robust technique for the quantification of propylene glycol fatty acid esters. fao.org Due to the relatively low volatility of this compound, derivatization is often a necessary step to convert the analyte into a more volatile and thermally stable compound. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS), is a common derivatization technique. fao.org

The analysis is typically performed on a fused silica capillary column with a non-polar or semi-polar stationary phase, such as one coated with 95% methyl- 5% phenyl silicone. fao.org The FID provides a response that is proportional to the mass of carbon atoms, making it suitable for quantifying the fatty acid ester. fao.org The quantification of propylene glycol monoesters can be performed using an internal standard, and the response factor of a similar compound like propylene glycol monostearate is often used for all monoesters in a sample. fao.org

Table 1: Typical GC-FID Parameters for the Analysis of Propylene Glycol Fatty Acid Esters

| Parameter | Value |

|---|---|

| Column | Fused silica capillary column (e.g., 12-25 m, 0.25-0.35 mm i.d.) |

| Stationary Phase | 95% Methyl- 5% Phenyl Silicone (or similar polarity) |

| Film Thickness | 0.1-0.2 µm |

| Injection | Split or On-column |

| Detector | Flame Ionization Detector (FID) |

| Derivatization Agent | BSTFA with TMCS |

This table is a composite of typical parameters and may require optimization for specific applications. fao.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

GC-MS is a powerful tool for both the identification and quantification of this compound. It combines the separation capabilities of GC with the highly specific detection and structural elucidation power of mass spectrometry. nih.govresearchgate.net Similar to GC-FID, derivatization is usually required.

Following separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak (or a related ion from the derivative) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification by comparing it to spectral libraries or by interpretation. For instance, a predicted GC-MS spectrum for propylene glycol mono- and diesters of fats and fatty acids shows characteristic fragmentation that can be used as a guide for identification.

For quantification, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific ions characteristic of this compound. This significantly enhances sensitivity and selectivity, allowing for trace-level analysis. sci-hub.se

Table 2: Predicted GC-MS Data for a Propylene Glycol Fatty Acid Ester

| m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|

| [M-CH₃]⁺ | Loss of a methyl group from the propylene glycol moiety. |

| [M-C₁₀H₁₉O₂]⁺ | Loss of the decanoate group. |

| [C₁₀H₁₉O₂]⁺ | Decanoyl cation. |

| Characteristic fragments | Ions resulting from the cleavage of the ester bond and fragmentation of the propylene glycol and decanoate chains. |

This table is based on general fragmentation patterns of fatty acid esters and predicted spectra. Note: This is a predicted spectrum and should be used as a guide; further evidence is required for confirmed identification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) offers an alternative for the analysis of propylene glycol esters, particularly when the sample matrix is complex or when derivatization for GC is not desirable. nih.gov Since this compound lacks a strong UV chromophore, detection can be challenging.

Several strategies can be employed for HPLC analysis:

Derivatization: The compound can be derivatized with a UV-active agent, such as benzoyl chloride or p-toluenesulfonyl isocyanate, to enhance detection by a UV detector. researchgate.netresearchgate.net

Refractive Index (RI) Detection: An RI detector can be used as it is a universal detector that responds to changes in the refractive index of the mobile phase due to the presence of the analyte. However, it is less sensitive than UV detection and is not compatible with gradient elution.

Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector suitable for non-volatile analytes like this compound. It is more sensitive than RI detection and is compatible with gradient elution, making it a versatile option.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides high sensitivity and specificity, similar to GC-MS, without the need for derivatization to increase volatility. researchgate.net

Reversed-phase HPLC on a C8 or C18 column is a common separation mode. researchgate.netnih.gov The mobile phase typically consists of a mixture of an organic solvent like acetonitrile or methanol and water or a buffer. researchgate.netnih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. uoc.gr SFC is well-suited for the analysis of lipids and their esters due to the low viscosity and high diffusivity of the mobile phase, which allows for fast and efficient separations. uoc.gr

For compounds like this compound, SFC can offer advantages over HPLC, including faster analysis times and reduced solvent consumption. The separation is often performed on packed columns similar to those used in HPLC. Modifiers, such as methanol, are often added to the carbon dioxide mobile phase to adjust its polarity and solvating power. uoc.gr Detection can be achieved using FID, UV, ELSD, or MS. Chiral SFC has been successfully used for the rapid separation of mono- and diacylglycerol isomers, which are structurally related to propylene glycol esters, demonstrating the potential of this technique for complex lipid analysis. uoc.gr

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound. news-medical.netmagritek.com

In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the propylene glycol moiety (the methine proton, the methylene protons, and the methyl protons) and the decanoate chain (the α-methylene protons adjacent to the carbonyl group, the long chain of methylene protons, and the terminal methyl protons). mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Ester Carbonyl (C=O) | - | ~173-175 |

| Propylene Glycol -CH-O- | ~4.8-5.2 | ~65-70 |

| Propylene Glycol -CH₂-O- | ~3.9-4.3 | ~68-72 |

| Propylene Glycol -CH₃ | ~1.1-1.3 | ~16-20 |

| Decanoate α-CH₂ | ~2.2-2.4 | ~33-35 |

| Decanoate -(CH₂)₇- | ~1.2-1.6 | ~22-32 |

| Decanoate -CH₃ | ~0.8-1.0 | ~14 |

This table presents expected chemical shift ranges based on data for similar long-chain fatty acid esters and propylene glycol derivatives. nih.govnews-medical.netmdpi.comresearchgate.net Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. The most prominent peak is the ester carbonyl (C=O) stretching vibration, which typically appears in the region of 1740-1735 cm⁻¹. Other significant absorptions include the C-O stretching vibrations of the ester group, which are observed in the 1300-1000 cm⁻¹ range. The broad band in the 3600-3200 cm⁻¹ region corresponds to the O-H stretching of the hydroxyl group. The C-H stretching vibrations of the alkane chain are found in the 3000-2850 cm⁻¹ region. researchgate.netshimadzu.comspectrabase.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also be expected to show a strong band for the ester carbonyl group. The C-H stretching and bending vibrations of the propylene and decanoate moieties are also readily observable. chemicalbook.comthermofisher.comnih.gov While a specific, detailed Raman spectrum for this compound is not readily available in the cited literature, data for propylene glycol itself shows characteristic peaks that would be expected to be present in the ester, alongside peaks from the decanoate chain. chemicalbook.comthermofisher.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| O-H | Stretching | 3600-3200 (broad) | Weak |

| C-H (alkane) | Stretching | 3000-2850 | 3000-2850 |

| C=O (ester) | Stretching | 1740-1735 | 1740-1735 |

| C-O (ester) | Stretching | 1300-1000 | Variable |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) may be weak or absent due to the lability of the ester and hydroxyl groups. However, characteristic fragment ions are observed which allow for the confident identification of the molecule.

Common fragmentation patterns include the cleavage of the ester bond, leading to ions corresponding to the propylene glycol and decanoate moieties. Proton transfer reaction-mass spectrometry (PTR-MS) has been used to detect propylene glycol, with protonated mass-to-charge ratios of 59 and 77 being significant. umt.edu While a direct mass spectrum for this compound is not available in the provided search results, predicted spectra for similar propylene glycol esters show characteristic fragmentation patterns that can be extrapolated.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides more detailed structural information by isolating a specific parent ion and inducing further fragmentation. lcms.cz For this compound, an MS/MS experiment would typically involve selecting the protonated molecule [M+H]⁺ or another prominent parent ion. Collision-induced dissociation (CID) of this parent ion would then yield a series of product ions. nih.gov

This technique is invaluable for distinguishing between isomers and for confirming the connectivity of the atoms within the molecule. For example, fragmentation can confirm the position of the decanoate group on the propylene glycol backbone. Studies on similar compounds, like polypropylene glycols, have shown that MS/MS can effectively characterize the end-group functionalities. nih.govnih.gov A gas chromatography-tandem mass spectrometry (GC-MS/MS) method has been developed for the selective detection of glycols, which could be adapted for this compound. frontiersin.org

Interactive Data Table: Potential MS and MS/MS Fragments of this compound

| Ion | m/z (Mass-to-Charge Ratio) | Origin |

| [M+H]⁺ | 231.19 | Protonated molecule |

| [C₁₀H₁₉O₂]⁺ | 171.14 | Decanoyl cation |

| [C₃H₇O₂]⁺ | 75.04 | Propylene glycol fragment |

| [C₃H₆O]⁺ | 58.04 | Loss of water from propylene glycol fragment |

Note: The m/z values are theoretical and may vary slightly depending on the specific instrument and experimental conditions.

Thermal Analysis Techniques for Purity and Stability Assessment (e.g., DSC, TGA)

Thermal analysis techniques are essential for evaluating the purity and thermal stability of this compound.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net It can be used to determine the melting point, glass transition temperature, and to assess the purity of this compound. For a pure compound, a sharp melting endotherm would be expected. The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point. While specific DSC data for this compound is not readily available, studies on related compounds like polypropylene glycol show the utility of this technique. nih.govresearchgate.netnih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.netresearchgate.net This technique is used to determine the thermal stability and decomposition profile of this compound. The TGA thermogram would show the temperature at which the compound begins to decompose and the temperature of maximum decomposition rate. This information is crucial for understanding the material's behavior at elevated temperatures. Studies on related materials like propylene glycol sodium alginate have demonstrated the use of TGA in assessing thermal stability. psecommunity.orgmdpi.com

Interlaboratory Validation of Analytical Methods

The validation of analytical methods is a critical step to ensure their reliability, accuracy, and precision. Interlaboratory validation, also known as a round-robin study, involves multiple laboratories analyzing the same sample to assess the reproducibility of the method. epa.gov

While a specific interlaboratory validation study for this compound was not identified in the search results, the principles of method validation are well-established in the pharmaceutical and chemical industries. researchgate.net For a method to be considered validated, it must be demonstrated to be specific, linear, accurate, precise, and robust. researchgate.net The validation of methods for similar compounds, such as other propylene glycol esters or fatty acid esters, provides a framework for how such a study would be conducted for this compound. researchgate.netnih.gov

Mechanistic Investigations and Interaction Dynamics Non-biological Systems

Fundamental Hydrolysis Mechanisms of Propylene Glycol Monodecanoate Esters

Hydrolysis is a primary chemical reaction through which an ester like this compound is cleaved into its constituent alcohol and carboxylic acid. This process involves the reaction of the ester with water and can be catalyzed by enzymes or chemical agents such as acids and bases.

In controlled in-vitro systems, pancreatic lipase is a key enzyme capable of catalyzing the hydrolysis of ester bonds. Studies on structurally related glycol esters provide insight into this mechanism. For instance, research on propylene glycol distearate demonstrated that it undergoes intestinal hydrolysis to form propylene glycol monostearate, propylene glycol, and stearic acid. europa.eu This suggests that this compound, being a monoester, would be readily hydrolyzed by pancreatic lipase at the ester linkage. The reaction cleaves the molecule into its parent compounds: propylene glycol and decanoic acid.

The stereoselectivity of pancreatic lipase has been investigated, showing that the enzyme's preference for hydrolyzing specific positions on a molecule can be related to the length of the acyl chains. nih.gov In the context of this compound, the enzyme would act on the single ester bond, facilitating its cleavage. The general mechanism for lipase-catalyzed esterification, which is the reverse reaction, is also well-documented, further supporting the understanding of the hydrolytic process. researchgate.net

In the absence of enzymes, the hydrolysis of this compound can proceed through chemical means, typically catalyzed by acids or bases. ache.org.rsredriver.team The kinetics of this reaction are influenced by factors such as temperature, pH, and the concentration of the reactants. ache.org.rs

Enzymatic Hydrolysis (e.g., pancreatic lipase in vitro)

Thermal Degradation Pathways and Pyrolysis Products of this compound

When subjected to high temperatures, this compound undergoes thermal degradation, or pyrolysis. This process involves the cleavage of the molecule and the subsequent breakdown of its components. The initial step in the pyrolysis of this compound is the cleavage of the ester bond, yielding propylene glycol and decanoic acid (or their derivatives). The subsequent degradation is largely dictated by the breakdown of propylene glycol. nih.gov

Theoretical and experimental studies on propylene glycol pyrolysis show that dehydration and carbon chain breakage are the primary decomposition pathways. nih.gov Dehydration is the dominant mechanism at lower temperatures, while carbon chain cleavage becomes more prevalent at higher temperatures. nih.gov The process is complex and can lead to a variety of volatile compounds.

The thermal decomposition of the propylene glycol moiety is a significant source of various aldehydes and ketones. nih.govmsu.edu Computational and experimental studies have identified several key products formed during the pyrolysis and oxidation of propylene glycol. aub.edu.lbespublisher.com

Key degradation products include:

Formaldehyde and Acetaldehyde : These are major products formed from the cracking and oxidation of propylene glycol. aub.edu.lbresearchgate.netnih.gov

Propionaldehyde (Propanal) : This aldehyde is readily formed, with some studies indicating its formation pathway has a low activation energy. aub.edu.lbespublisher.com

Acetone : A ketone that is a common product of propylene glycol pyrolysis. nih.govaub.edu.lb

Other Carbonyls : Products such as glyoxal and methylglyoxal have also been identified. aub.edu.lbnih.gov

The availability of oxygen can significantly lower the degradation temperature of propylene glycol, facilitating the formation of these toxic aldehydes even below 200°C. researchgate.netnih.gov

| Product | Chemical Formula | Compound Class | Formation Pathway Notes | Reference |

|---|---|---|---|---|

| Formaldehyde | CH₂O | Aldehyde | Dominant product from pyrolysis and oxidation. | aub.edu.lbespublisher.comnih.gov |

| Acetaldehyde | C₂H₄O | Aldehyde | Common product from pyrolysis. | nih.govaub.edu.lb |

| Propionaldehyde (Propanal) | C₃H₆O | Aldehyde | Formed via tautomerization of propen-1-ol, a primary decomposition product. | aub.edu.lbespublisher.com |

| Acetone | C₃H₆O | Ketone | Formed via tautomerization of propen-2-ol. | nih.govaub.edu.lbespublisher.com |

| Glyoxal | C₂H₂O₂ | Aldehyde | Identified as a product of pyrolysis. | aub.edu.lb |

| Methylglyoxal | C₃H₄O₂ | Aldehyde/Ketone | Identified as a product of pyrolysis. | aub.edu.lb |

Oxidative Degradation Mechanisms

In the presence of oxygen, this compound is susceptible to oxidative degradation. The degradation primarily affects the propylene glycol portion of the molecule, especially at elevated temperatures. The mechanism is believed to be a radical-mediated process. researchgate.net

At cooler temperatures, propylene glycol is generally stable, but it tends to oxidize at higher temperatures, particularly when exposed to air. nih.gov This oxidation leads to the formation of various products, including propionaldehyde, lactic acid, pyruvic acid, and acetic acid. crodapharma.com The availability of oxygen can significantly lower the temperature at which degradation occurs. researchgate.net The proposed mechanism involves the abstraction of a hydrogen atom by oxygen, forming a radical intermediate which then undergoes further reactions, such as C-O or C-H bond cleavage, to produce aldehydes like propionaldehyde and ketones like acetone. researchgate.net

Interactions with Model Chemical Systems and Interfaces

This compound, as an ester of a diol and a fatty acid, possesses amphiphilic properties that can influence its interactions in chemical systems. The propylene glycol portion is hydrophilic, while the decanoate tail is lipophilic.

One significant interaction is the reaction with aldehydes. In solutions containing propylene glycol, aldehyde flavorants such as benzaldehyde and vanillin have been shown to react with the glycol to form flavorant-PG acetals. nih.gov This reaction involves the two hydroxyl groups of the propylene glycol moiety and the carbonyl group of the aldehyde. It is plausible that this compound, which retains one free hydroxyl group, could participate in similar reactions to form hemiacetals.

In aqueous solutions, the interactions are governed by its partial solubility and potential to form aggregates. Studies on poly(propylene glycol) (PPG), a polymer of propylene glycol, have shown that its interaction with other molecules like acrylamide is driven by van der Waals forces rather than strong hydrogen bonding. rsc.org This suggests that the interactions of the propylene glycol segment of the monodecanoate ester in solution are likely to be weak, non-covalent associations. The compound's structure allows it to act as a surfactant, interacting at interfaces between polar and non-polar phases.

Behavior at Oil-Water Interfaces in Non-Biological Emulsions

This compound, as an amphiphilic molecule, exhibits significant activity at oil-water interfaces, a property that is fundamental to its role as an emulsifier in non-biological systems. Its structure, comprising a polar propylene glycol head group and a non-polar 10-carbon decanoate tail, allows it to partition at the boundary between immiscible liquid phases, thereby reducing interfacial tension and facilitating the formation of emulsions.

Research on fatty acid esters of propylene glycol demonstrates their function as effective water-in-oil (W/O) emulsifiers due to their lipophilic nature. researchgate.net The stability and structure of these emulsions are heavily influenced by the behavior of the emulsifier at the interface. Studies on related propylene glycol monoesters, such as propylene glycol monostearate (PGMS), reveal that crystallization of the emulsifier at the oil-water interface can occur, particularly upon cooling. researchgate.net This interfacial crystallization can lead to the formation of a structured, viscoelastic film around the dispersed water droplets, which provides a barrier against coalescence. researchgate.netnih.gov This process is critical for the long-term stability of the emulsion. For instance, in some systems, the crystallization of acylpropyleneglycols at around 40°C has been observed to cause a sudden flocculation of water droplets. researchgate.net

The effectiveness of propylene glycol esters in emulsification is also tied to the molecular volume of the oil phase. Oils with smaller molecular volumes are generally emulsified more easily. nih.gov this compound, derived from the 10-carbon decanoic acid, is used in various self-emulsifying and self-microemulsifying drug delivery systems (SEDDS and SMEDDS), which are isotropic mixtures of oil, surfactant, and cosurfactant that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium. nih.govresearchgate.netnih.gov In these systems, propylene glycol esters act as the oil phase or co-surfactant.

The table below details a representative non-biological microemulsion system where a propylene glycol ester is a key component, illustrating the typical composition that leverages its interfacial properties.

| Component | Function | Example Substance | Typical Concentration Range (% w/w) | Reference |

|---|---|---|---|---|

| Oil Phase | Solubilizes active ingredient | Propylene Glycol Mono- or Diesters (e.g., Propylene Glycol Monolaurate) | 10 - 40 | nih.gov |

| Surfactant | Reduces interfacial tension, forms microemulsion | Polyethoxylated Castor Oil (e.g., Cremophor EL) | 30 - 60 | nih.gov |

| Cosurfactant/Cosolvent | Improves emulsification, stabilizes interface | Propylene Glycol | 10 - 50 | nih.govnih.gov |

| Aqueous Phase | Continuous phase for o/w emulsions | Water | Variable upon dilution | nih.gov |

Solubilization Dynamics in Non-Aqueous and Mixed Solvents

This compound's utility extends to its function as a solubilizing agent in non-aqueous and mixed-solvent systems. Its chemical structure allows it to interact favorably with both lipophilic substances and polar organic solvents. Propylene glycol itself is a versatile solvent, miscible with water and most organic solvents, and is used to enhance the solubility of hydrophobic compounds. nih.govasiapharmaceutics.info The esterification with decanoic acid enhances its lipophilicity, making the monodecanoate ester an effective solvent for other non-polar molecules while retaining compatibility with polar solvents through its hydroxyl and ester groups.

In pharmaceutical and industrial formulations, this dual solubility is advantageous. For instance, in the development of liquid dosage forms for poorly water-soluble active ingredients, non-aqueous mixtures are often required. mdpi.com Systems containing propylene glycol and other organic solvents like ethanol or polyethylene glycols (PEGs) are common. asiapharmaceutics.infogoogle.com this compound can act as a component in these "mixed-solvency" systems, where a combination of solvents provides a synergistic effect on the solubility of a solute. asiapharmaceutics.info The mechanism involves creating a microenvironment that is more favorable for the solute by disrupting the solvent-solvent interactions (like the hydrogen-bonding network in water-containing systems) and establishing new, favorable solute-solvent interactions. asiapharmaceutics.infobioline.org.br

The solubilizing capacity of propylene glycol esters is a key factor in the formulation of SEDDS. dovepress.com These systems are anhydrous, consisting of an oil, a surfactant, and a cosolvent. The propylene glycol ester can function as the oil phase, dissolving the active compound, before the system is introduced to an aqueous environment. The ability to form a stable, isotropic mixture in the non-aqueous state is a prerequisite for successful self-emulsification. nih.gov

The table below presents findings on the solubility of a model compound in various non-aqueous and mixed solvents, including systems containing propylene glycol, which provides context for the solubilization capabilities of its esters.

| Solvent/System | Solubility Enhancement Principle | Key Findings | Reference |

|---|---|---|---|

| Propylene Glycol (PG) | Cosolvency, Hydrotropy | Used as a cosolvent to increase the solubility of poorly water-soluble drugs; its presence can increase the critical micelle concentration (CMC) of surfactants in mixed systems. | asiapharmaceutics.infobioline.org.brmdpi.com |

| PG + Water Mixtures | Mixed Solvency | The CMC of surfactants like sodium dodecyl sulfate (SDS) increases with higher proportions of PG, indicating a change in the solvent's bulk properties and a reduction in the hydrophobic effect that drives micellization. | bioline.org.br |

| PG + Ethanol | Non-Aqueous Solvent System | Used in non-aqueous formulations for hydrolytically unstable compounds; provides a stable vehicle. | asiapharmaceutics.infomdpi.com |

| PG + Polyethylene Glycol (PEG) | Non-Aqueous Solvent System | Commonly used in soft gelatin capsule formulations and parenteral preparations to dissolve hydrophobic drugs. | asiapharmaceutics.infogoogle.com |

Mechanisms of Action as a Surfactant in Industrial Formulations

In industrial applications, this compound functions as a nonionic surfactant, leveraging its surface-active properties to act as a wetting agent, emulsifier, stabilizer, and viscosity control agent. nih.govresearchgate.netpropylene-glycol.com Nonionic surfactants are valued in industrial formulations for their stability over a wide pH range and their compatibility with other types of surfactants. researchgate.net

The fundamental mechanism of action involves the adsorption of this compound molecules at interfaces. These interfaces can be liquid-liquid (e.g., oil and water in an emulsion), liquid-solid (e.g., a pigment particle in a paint formulation), or liquid-air (e.g., in detergents and foams).

In Liquid Detergents: Propylene glycol and its esters act as solvents and coupling agents, ensuring that the various components of the detergent, including enzymes and other surfactants, remain homogeneously mixed. propylene-glycol.com They also function as hydrotropes, increasing the solubility of other components in the aqueous base. By reducing surface tension, they enhance the wetting of surfaces, allowing the detergent to penetrate and remove dirt more effectively. They can also act as foam stabilizers or modifiers. dow.com

In Paints and Coatings: As a surfactant, this compound can aid in the dispersion of pigments and resin particles within the paint vehicle. It adsorbs onto the surface of the solid particles, preventing them from agglomerating through steric hindrance. This ensures a uniform color and consistency. Propylene glycol itself is used in latex paints to provide freeze-thaw stability and to modify viscosity. propylene-glycol.com The ester would contribute to these properties while also improving the wetting of the substrate to which the paint is applied.

In Agrochemicals: In pesticide and herbicide formulations, surfactants are crucial for the stability of the product during storage and for its effectiveness upon application. Propylene glycol esters can be used as emulsifiers in emulsifiable concentrate (EC) formulations, allowing an oil-soluble pesticide to be mixed with water for spraying. They also act as adjuvants, improving the spreading and penetration of the active ingredient on plant leaves. dow.com

The effectiveness of this compound as a surfactant is determined by its Hydrophilic-Lipophilic Balance (HLB). The specific HLB value of this compound positions it as suitable for creating W/O emulsions or as a co-emulsifier in oil-in-water (O/W) systems. In industrial settings, it is often used in combination with other surfactants to achieve the precise properties required for a specific formulation. nih.govresearchgate.net

Role as a Solvent and Co-Solvent in Industrial Formulations

Propylene glycol esters, including monodecanoate, serve as effective solvents in various industrial contexts. dynaglycolsindia.com While the parent compound, propylene glycol, is widely used as a solvent for resins and in the paint and pesticide industries made-in-china.comvwr.com, its esters offer different solubility characteristics, particularly for lipophilic substances. Propylene glycol esters are soluble in organic solvents like ethanol but insoluble in water, making them suitable for non-aqueous formulations. cnchemsino.com

There is no publicly available information to suggest the use of this compound in semiconductor or display material processing. The solvents predominantly used in these industries for applications like advanced resist technology are derivatives such as propylene glycol monomethyl ether (PGME) and propylene glycol monomethyl ether acetate (PGMEA).

Propylene glycol esters have established applications in the formulation of paints, coatings, and inks. dynaglycolsindia.com In these systems, they can function as a solvent or co-solvent, helping to dissolve resins and other components. The parent compound, propylene glycol, is used in the production of alkyd resins, which are key binders in many paints and varnishes. made-in-china.com It is also used in latex-based paints to provide freeze-thaw stability. While specific research detailing the role of this compound is limited, the general application of propylene glycol esters in this sector is recognized. dynaglycolsindia.com The European Chemicals Agency (ECHA) notes that propylene glycol is used in coating products, inks, and toners at industrial sites. europa.eu

Application in Semiconductor and Display Material Processes

Functionality as an Emulsifier and Stabilizing Agent in Non-Biological Systems

One of the most significant industrial functions of propylene glycol esters of fatty acids, such as the monodecanoate, is as an emulsifying and stabilizing agent. inchem.orgcnadditives.com These esters are characterized as lipophilic, oil-soluble, non-ionic emulsifiers, making them particularly effective as water-in-oil (W/O) emulsifiers. cnchemsino.comresearchgate.netresearchgate.net This property is also utilized in industrial applications like lubricants. dynaglycolsindia.com

Propylene glycol esters are used to create and stabilize emulsions in various non-biological systems. cnadditives.com A notable industrial application is in the formulation of oil-based drilling muds. In a study, propylene glycol mono and di-stearates were synthesized and evaluated as primary W/O emulsifiers for oil-based muds formulated with diesel oil and water. researchgate.net These non-ionic surfactants demonstrated the ability to effectively emulsify the water into the oil phase, creating a stable drilling fluid, which is critical for drilling operations. researchgate.net The esters help maintain the dispersion and prevent phase separation, a key requirement for the fluid's performance.

The addition of propylene glycol esters can significantly influence the flow and deformation characteristics (rheology) of material systems. In the context of oil-well drilling fluids, muds formulated with propylene glycol stearate esters as emulsifiers exhibited interesting and favorable rheological properties. researchgate.net These formulations showed shear-thinning behavior, where viscosity decreases under shear stress, which is desirable for drilling fluids. researchgate.net They also demonstrated good yield point, thixotropy, and gel strength, which are crucial for suspending and transporting drill cuttings. researchgate.net

A comparison with a reference mud sample showed that the esters provided superior rheological properties, indicating their effectiveness as rheology modifiers in this industrial application. researchgate.net

Table 1: Rheological Properties of Oil-Based Mud Formulated with Propylene Glycol Mono-Stearate Emulsifier (ME1) vs. Reference Mud (MR)

| Property | Mud with PGMS Emulsifier (ME1) | Reference Mud (MR) |

|---|---|---|

| Apparent Viscosity (AV) | 21 cP | 19 cP |

| Plastic Viscosity (PV) | 16 cP | 12 cP |

| Yield Point (YP) | 10 lb/100 ft² | 14 lb/100 ft² |

| Gel Strength (10 sec) | 11 lb/100 ft² | 5.5 lb/100 ft² |

| Gel Strength (10 min) | 12 lb/100 ft² | 6.5 lb/100 ft² |

Data sourced from a 2018 study on oil-well drilling fluids. researchgate.net

Stabilization of Emulsions and Dispersions

Integration into Polymeric Systems and Composites

Information on the direct integration of this compound into solid polymeric systems and composites is limited in publicly available research. The parent compound, propylene glycol, is a significant chemical feedstock for producing unsaturated polyester resins and polyurethanes. wikipedia.org It reacts with other monomers to form a copolymer that can be crosslinked into thermoset plastics. wikipedia.org

While direct integration as a comonomer or plasticizer in solid composites is not well-documented for this compound, it is listed as a potential ingredient in complex formulations that contain polymers. For instance, a patent for a cosmetic composition describes a formulation containing a silicone-modified polymer (polyorganosiloxane-containing epsilon-polylysine) where this compound is included in a list of possible surfactants. google.com In this context, its role is likely as an emulsifier or skin-conditioning agent within the final product rather than as an integrated structural component of the polymer itself.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Propylene glycol |

| Decanoic acid |

| Propylene glycol monomethyl ether (PGME) |

| Propylene glycol monomethyl ether acetate (PGMEA) |

| Alkyd resins |

| Propylene glycol esters of fatty acids |

| Propylene glycol mono-stearate |

| Propylene glycol di-stearate |

| Diesel oil |

| Unsaturated polyester resins |

| Polyurethanes |

| Maleic anhydride |

| Isophthalic acid |

| Propylene oxide |

Applications in Advanced Materials Science and Industrial Processes

Environmental Fate, Transport, and Ecotoxicological Assessment Non-human Organisms

Environmental Release and Distribution Pathways

Propylene glycol monodecanoate can enter the environment through various pathways associated with its use in industrial applications and consumer products. Upon release, its distribution in environmental compartments such as air, water, soil, and sediment is dictated by its physicochemical properties. As a glycol ester, its partitioning is influenced by its water solubility and lipophilicity. Glycol monoesters with shorter fatty acid chains are generally more water-soluble and less lipophilic. scbt.com Conversely, those with longer chains, like the C10 chain in decanoate, are more lipophilic and less water-soluble. scbt.com This suggests that this compound will have a greater tendency to associate with soil and sediment rather than remaining in the water column. scbt.com

The parent compound, propylene glycol, is miscible with water and has a low octanol-water partition coefficient (log Kow of -0.92), indicating it does not readily sorb to soil or sediment and is mobile in these environments. ccme.canih.gov In contrast, fatty acid methyl esters (FAMEs) exhibit low aqueous solubility and are thus less mobile. nih.govepa.gov Therefore, this compound is expected to have limited mobility initially. However, through hydrolysis, it can break down into the more mobile propylene glycol and less mobile decanoic acid.

Biodegradation Pathways in Environmental Compartments

This compound is expected to be readily biodegradable in the environment. wikipedia.org The primary mechanism of degradation is the enzymatic hydrolysis of the ester bond, which yields propylene glycol and decanoic acid. ccme.ca These two breakdown products are then further biodegraded through established pathways.

In the presence of oxygen, both propylene glycol and decanoic acid are readily biodegraded by a wide variety of microorganisms. nih.govnih.gov Propylene glycol is rapidly degraded in soil and water, with estimated half-lives ranging from 1 to 5 days. hydratechfluids.com The biodegradation of propylene glycol in soil is influenced by factors such as temperature and nutrient availability, with bacterial species like Pseudomonas playing a key role. nih.govnih.gov The process can be enhanced by the addition of nutrients like nitrogen and phosphorus. dtic.mil

Fatty acids, being natural components of cellular membranes, are also readily metabolized by numerous soil and groundwater microorganisms. oup.com The aerobic degradation of fatty acids proceeds via β-oxidation to ultimately form carbon dioxide and water.

Under anaerobic conditions, the biodegradation of this compound also proceeds following initial hydrolysis. The anaerobic degradation of propylene glycol is well-documented and involves a disproportionation reaction to form propionate and n-propanol. nih.gov These intermediates are then further oxidized to acetate, which is subsequently converted to methane and carbon dioxide by methanogenic archaea. nih.gov The complete degradation of propylene glycol can occur under methanogenic conditions. nih.gov

Fatty acid methyl esters are also reported to be readily biodegradable under anaerobic conditions. epa.govoup.com The process begins with de-esterification to form the free fatty acid and methanol. oup.com The long-chain fatty acids are then broken down through β-oxidation. cdc.gov Anaerobic digestion of lipids can lead to the formation of methane and carbon dioxide. cdc.gov However, the accumulation of long-chain fatty acids can sometimes inhibit methanogenesis. epa.gov

Aerobic Biodegradation in Soil and Aquatic Systems

Mobility and Leaching Potential in Soil and Groundwater Systems

The mobility of this compound in soil is expected to be low due to the properties of the fatty acid ester. nih.govepa.gov However, its degradation products have contrasting mobilities. Propylene glycol is highly mobile in soil and has the potential to leach into groundwater due to its high water solubility and low soil adsorption coefficient (Koc). cdc.govchemsafetypro.com The estimated log Koc for propylene glycol is low, suggesting very high mobility. nih.govresearchgate.net

Conversely, fatty acids and their esters tend to have low mobility. nih.govepa.gov The insolubility of fatty acid methyl esters suggests they are likely to partition to soil or sediment and resist leaching. nih.gov Therefore, while the parent compound, this compound, is not expected to be highly mobile, its degradation can release highly mobile propylene glycol, which may then leach into groundwater systems. The rate of biodegradation will be a critical factor in determining the extent of this leaching. cdc.gov

Aquatic Ecotoxicity in Model Organisms

Based on data for related compounds, this compound is expected to have a low order of aquatic toxicity. Propylene glycol itself is practically non-toxic to aquatic organisms, with high LC50/EC50 values reported for fish, invertebrates, and algae. wikipedia.orghydratechfluids.com For instance, the 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) is reported to be 40,613 mg/L. wikipedia.org

The toxicity of propylene glycol to algae is low. For the green algae Pseudokirchneriella subcapitata, a 96-hour ErC50 for growth rate inhibition was reported as 19,000 mg/L. cir-safety.org The U.S. EPA has noted that miticides based on propylene glycol monoesters are moderately toxic to algae. epa.gov

Impact on Aquatic Invertebrates (e.g., Daphnia magna)

The acute and chronic toxicity of this compound to freshwater invertebrates has been evaluated. The U.S. Environmental Protection Agency (EPA) has established Aquatic Life Benchmarks for this compound, listed under its synonym propylene glycol monolaurate. For freshwater invertebrates, the acute toxicity, expressed as the 48-hour EC50 (the concentration estimated to cause an effect in 50% of the test population), is 1,990 µg/L. epa.gov The chronic toxicity value (ChV), which represents a threshold for long-term effects, is established at 440 µg/L for freshwater invertebrates. epa.gov These values are critical for assessing the potential risk to aquatic ecosystems from exposure to the substance.

Table 1: Aquatic Invertebrate Toxicity of Propylene Glycol Monolaurate

| Species | Endpoint | Duration | Value (µg/L) | Reference |

| Freshwater Invertebrate | Acute (EC50) | 48 hours | 1990 | epa.gov |

| Freshwater Invertebrate | Chronic (ChV) | - | 440 | epa.gov |

Toxicity to Fish Species

Similar to invertebrates, the toxicity of this compound to fish has been determined through standardized testing. An EPA review document from 2019 reported a 96-hour LC50 (the concentration lethal to 50% of the test population) of 4.8 ppm for freshwater fish, classifying the compound as moderately toxic. regulations.gov More recent EPA Aquatic Life Benchmark data from 2024 lists the acute toxicity value for freshwater fish as 2,400 µg/L (2.4 mg/L). epa.gov The benchmark for chronic toxicity to fish is set at 260 µg/L. epa.gov The discrepancy in acute toxicity values may reflect updates in data or different testing methodologies.

Table 2: Fish Toxicity of Propylene Glycol Monolaurate

| Species | Endpoint | Duration | Value | Reference |

| Freshwater Fish | Acute (LC50) | 96 hours | 4.8 ppm (4800 µg/L) | regulations.gov |

| Freshwater Fish | Acute (LC50) | - | 2400 µg/L | epa.gov |

| Freshwater Fish | Chronic (ChV) | - | 260 µg/L | epa.gov |

Terrestrial Ecotoxicity Studies

Information on the terrestrial ecotoxicity of this compound is primarily derived from data submitted for pesticide registration. As part of the registration for its use as a miticide, studies and waiver requests have indicated a minimal impact on certain non-target terrestrial organisms. Research indicates that propylene glycol monolaurate formulations have a minimal direct and residual effect on beneficial species such as predacious mites, honey bees, predatory bugs, and parasitic wasps. usda.gov

Bioaccumulation and Bioconcentration Potential in Environmental Matrices

Environmental Risk Assessment Methodologies (Non-Human Ecological Context)

The environmental risk assessment for this compound, particularly in a regulatory context like for pesticide registration, involves a multi-faceted approach. Due to a lack of specific data for every endpoint, regulatory bodies like the U.S. EPA employ data bridging, also known as read-across. regulations.gov This methodology uses toxicity data from structurally and functionally similar chemicals, such as propylene glycol monocaprylate, to assess the potential risks of this compound. regulations.gov

Computational Chemistry and Molecular Modeling Studies of Propylene Glycol Monodecanoate

Force Field Development and Validation for Molecular Simulations

The development of an accurate force field is the foundational step for performing meaningful molecular dynamics (MD) simulations. A force field is a set of parameters and mathematical functions used to describe the potential energy of a system of particles (atoms). For a molecule like propylene glycol monodecanoate, this would involve parameters for bond stretching, angle bending, torsional angles (dihedrals), and non-bonded interactions (van der Waals and electrostatic).

While no specific force field has been published for this compound, its development would likely draw from existing, well-established force fields such as GROMOS, CHARMM, AMBER, or OPLS (Optimized Potentials for Liquid Simulations). researchgate.netscience.govresearchgate.netmdpi.com For instance, MD simulations of propylene glycol (PG) have been performed using both the COMPASS and Charmm force fields to study its density and bulk modulus under pressure. researchgate.netrsc.orgarxiv.orgresearchgate.net The COMPASS force field was found to reproduce experimental density data with high accuracy. researchgate.netrsc.org Similarly, a new force field model for PG was developed based on the OPLS all-atom potential, with partial charges refined using quantum chemical calculations to better match experimental physicochemical properties. researchgate.net

For the decanoate tail, parameters would be adapted from those developed for alkanes and fatty acid esters. The key challenge lies in accurately parameterizing the ester linkage and the junction between the propylene glycol headgroup and the fatty acid tail. This typically involves:

Quantum Mechanical (QM) Calculations: High-level ab initio or Density Functional Theory (DFT) calculations would be performed on the molecule or its fragments to obtain data on the equilibrium geometry, vibrational frequencies, and partial atomic charges.

Parameter Fitting: The force field parameters (e.g., bond force constants, equilibrium angles, dihedral terms, and Lennard-Jones parameters) are then adjusted to reproduce the QM data as well as experimental data for bulk properties like density, heat of vaporization, and diffusion coefficients.

Validation: The newly developed force field would be validated by running MD simulations and comparing the computed bulk properties against experimental values across a range of temperatures and pressures. Properties like the octanol-water partition coefficient (logP) are also critical benchmarks. researchgate.net Studies have shown that standard force fields can sometimes poorly reproduce the partitioning of glycol-containing molecules, necessitating refinement of parameters governing their interaction with water. researchgate.net

Table 1: Commonly Used Force Fields for Simulating Glycols and Esters

| Force Field Family | Typical Application | Key Features |

| GROMOS | Biomolecular simulation | United-atom and all-atom versions available; widely used for proteins and lipids. researchgate.netmonash.edu |

| CHARMM | Biomolecular simulation | All-atom force field with extensive parameterization for proteins, lipids, and nucleic acids. researchgate.netresearchgate.netmdpi.com |

| AMBER | Biomolecular simulation | Particularly strong for proteins and nucleic acids; includes parameters for many organic molecules. mdpi.com |

| OPLS-AA | Liquid simulations | All-atom force field designed to accurately reproduce properties of organic liquids. researchgate.net |

| COMPASS | Condensed-phase materials | An ab initio force field designed for a broad range of organic and inorganic materials. researchgate.netrsc.org |

Molecular Dynamics (MD) Simulations for Structural and Dynamic Properties

Once a validated force field is established, MD simulations can be employed to investigate the structural and dynamic properties of this compound at an atomic level. These simulations solve Newton's equations of motion for a system of molecules, providing a trajectory that reveals how the system evolves over time.

For this compound, MD simulations could elucidate:

Bulk Liquid Structure: By analyzing radial distribution functions (RDFs), simulations can describe how molecules arrange themselves in the liquid state. For example, RDFs for propylene glycol show distinct peaks corresponding to hydrogen bonding distances. researchgate.net For the monodecanoate, simulations would reveal the packing of the aliphatic tails and the interactions of the ester and hydroxyl groups.

Aggregation and Micellization: As an amphiphilic molecule, this compound has the potential to form aggregates or micelles in aqueous environments. MD simulations are a powerful tool for observing this self-assembly process spontaneously and characterizing the resulting structures. researchgate.netmdpi.com

Interfacial Behavior: Simulations can model the behavior of this compound at interfaces, such as an oil-water or air-water interface. This is crucial for understanding its role as an emulsifier, predicting how the molecules orient themselves, with the hydrophilic glycol head pointing towards the water and the hydrophobic decanoate tail towards the oil or air.

Transport Properties: Properties such as the self-diffusion coefficient and viscosity can be calculated from MD trajectories. These are fundamental physical properties that dictate how the molecule moves within a medium.

For example, MD simulations have been used to study the aggregation behavior of octaethylene glycol monocaprylate, a non-ionic surfactant, showing the formation of micelles. researchgate.net Similar studies on propylene glycol monocaprylate and monolaurate have been conducted to understand their role in pharmaceutical formulations. science.govmdpi.com

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical (QC) methods, particularly Density Functional Theory (DFT), are essential for studying chemical reactions at the electronic level. arabjchem.org Unlike force fields, which rely on pre-defined parameters, QC methods solve approximations to the Schrödinger equation to determine the energy and electronic structure of a molecule. This allows for the investigation of reaction pathways, transition states, and activation energies.

For this compound, DFT calculations would be invaluable for understanding its chemical reactivity, including synthesis and degradation. For example, DFT has been used to study the alkaline-catalyzed methanolysis of triglycerides, mapping out the reaction mechanism and energy barriers for the transesterification process. sci-hub.se The calculations reveal that such reactions proceed through a tetrahedral intermediate, and the formation of this intermediate is often the rate-determining step. sci-hub.se

Theoretical Investigations of Dissociation and Degradation Pathways

The primary degradation pathway for an ester like this compound is hydrolysis, which breaks the ester bond to yield propylene glycol and decanoic acid. QC calculations can provide a detailed picture of this process.

Hydrolysis Mechanisms: Ester hydrolysis can be catalyzed by acid, base, or enzymes. DFT studies can model these different catalytic mechanisms. For instance, simulations of methyl formate hydrolysis in water have shown that the reaction can be catalyzed by hydroxide and hydronium ions generated from the autoionization of water. researchgate.net DFT calculations on the hydrolysis of polyethylene terephthalate (PET) have determined the energy barriers for the reaction, showing that it proceeds via a four-membered cyclic transition state with an energy barrier of 165.5 kJ/mol. arabjchem.org

Activation Energies: A key output of these calculations is the activation energy (Ea) or Gibbs free energy of activation (ΔG‡) for each step in the reaction pathway. This allows for the prediction of reaction rates and the identification of the most likely degradation pathways under different environmental conditions (e.g., pH, temperature). rsc.org

Oxidative Degradation: Besides hydrolysis, oxidative degradation can occur, particularly at the C-H bonds of the molecule. Theoretical studies on fatty acids have used DFT to investigate hydrogen abstraction by radicals, identifying the most susceptible positions on the alkyl chain. mdpi.com The results indicate that carbonate radicals, for example, preferentially abstract hydrogen from specific carbon atoms in a polyunsaturated fatty acid model. mdpi.com

Table 2: Representative Calculated Activation Energies for Ester Degradation Reactions from Analogous Systems

| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (kJ/mol) | Reference |

| Ester Hydrolysis | Ethylene Terephthalate Dimer | DFT (M06/cc-pVDZ) | 165.5 | arabjchem.org |

| Ester Ammonolysis | Ethylene Terephthalate Dimer | DFT (M06/cc-pVDZ) | 155.0 | arabjchem.org |

| N₂ Elimination | 1,6-bis(azidoacetoyloxy) hexane | DFT | 155.1 | researchgate.net |

| Malathion Degradation | Malathion | DFT (M06-2X) | Competitive pathways (ester hydrolysis & elimination) studied | rsc.org |

In Silico Prediction of Physico-Chemical Parameters Relevant to Environmental Fate

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to predict the physicochemical properties and environmental fate of chemicals without experimental testing. cadaster.eueuropa.eu These models correlate structural features of molecules with their known properties or activities.

For this compound, these tools can estimate key parameters that govern its environmental distribution and persistence:

Octanol-Water Partition Coefficient (log Kₒw): This parameter indicates a chemical's tendency to partition between fatty tissues and water. It is a crucial predictor of bioaccumulation potential. researchgate.net

Water Solubility: Predicts how well the compound dissolves in water, affecting its mobility in aquatic environments.

Vapor Pressure: Influences the compound's tendency to volatilize into the atmosphere.

Bioconcentration Factor (BCF): Estimates the extent to which a chemical will accumulate in aquatic organisms.

Biodegradation Rate: Predicts how quickly the compound will be broken down by microorganisms in the environment. Propylene glycol esters of fatty acids are generally expected to biodegrade into their constituent parts, propylene glycol and the fatty acid, which are themselves readily biodegradable. usda.gov

Software tools like the US EPA's EPI Suite™ (Estimation Programs Interface) and TOPKAT, or commercial platforms like those from Leadscope, contain QSAR models for these endpoints. These models are built on large databases of experimental data and use molecular descriptors (e.g., molecular weight, functional groups, topological indices) to make predictions. For a molecule like this compound, the models would likely use data from other glycol ethers and fatty acid esters to make an estimate. researchgate.net

Computational Approaches for Designing Novel Derivatives

Computational chemistry is a powerful tool in the rational design of new molecules with desired properties. mdpi.comacs.org Starting from the this compound scaffold, computational methods can be used to design novel derivatives with enhanced or modified functionalities.

The process typically involves:

Hypothesis Generation: A target property is defined (e.g., improved emulsification, specific biological activity, better biodegradability).

Virtual Library Creation: A library of virtual candidate molecules is created by systematically modifying the parent structure (e.g., changing the length or saturation of the fatty acid chain, substituting the hydroxyl group, altering the glycol backbone).